molecular formula C16H21N5O B2421308 1-(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)pyrrolidin-3-ol CAS No. 2380044-61-9

1-(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)pyrrolidin-3-ol

Cat. No.: B2421308
CAS No.: 2380044-61-9
M. Wt: 299.378
InChI Key: SVUCTDMXRFUGFZ-UHFFFAOYSA-N
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Description

1-(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)pyrrolidin-3-ol is a complex organic compound featuring a pyrido[3,4-d]pyrimidine core, a piperidine ring, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. One common method includes the condensation of pyrido[3,4-d]pyrimidine derivatives with piperidine and pyrrolidine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

1-(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1-(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)pyrrolidin-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This compound can also modulate signaling pathways by interacting with specific receptors .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their biological activities.

    Imidazo[1’,2’1,6]pyrido[2,3-d]pyrimidine derivatives: These compounds have a distinctive triheteroaryl structure and are investigated as inhibitors of specific enzymes.

Uniqueness

1-(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)pyrrolidin-3-ol is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

IUPAC Name

1-(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c22-13-4-8-21(10-13)12-2-6-20(7-3-12)16-14-1-5-17-9-15(14)18-11-19-16/h1,5,9,11-13,22H,2-4,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUCTDMXRFUGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(C2)O)C3=NC=NC4=C3C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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